molecular formula C13H20N2 B13250473 N-[1-(aminomethyl)cyclopentyl]-2-methylaniline

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline

Cat. No.: B13250473
M. Wt: 204.31 g/mol
InChI Key: MGYFYOFMNFSAJT-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline is a chemical compound with the molecular formula C13H20N2 It is known for its unique structure, which includes a cyclopentyl ring attached to an aminomethyl group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form N-(aminomethyl)cyclopentylamine. This intermediate is then reacted with 2-methylaniline under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine
  • N-[1-(aminomethyl)cyclopentyl]-2-thiophenecarboxamide

Uniqueness

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl ring and methylaniline moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-2-methylaniline

InChI

InChI=1S/C13H20N2/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13/h2-3,6-7,15H,4-5,8-10,14H2,1H3

InChI Key

MGYFYOFMNFSAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCC2)CN

Origin of Product

United States

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